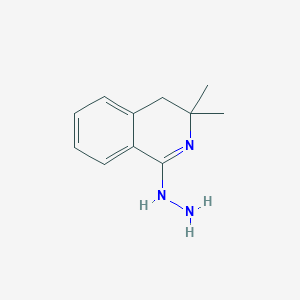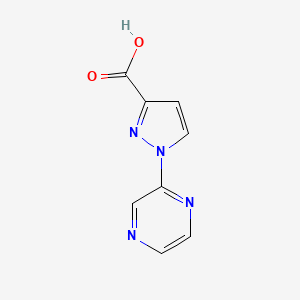
1-(Pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both pyrazine and pyrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrazine-2-carboxylic acid with hydrazine hydrate under reflux conditions to form the pyrazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to ensure cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate certain biological pathways. The pyrazole ring’s nitrogen atoms play a crucial role in coordinating with metal ions, affecting the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
- 3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
- 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides
Comparison: 1-(Pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific arrangement of pyrazine and pyrazole rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and a broader range of applications in coordination chemistry and material science .
Eigenschaften
Molekularformel |
C8H6N4O2 |
|---|---|
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
1-pyrazin-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-1-4-12(11-6)7-5-9-2-3-10-7/h1-5H,(H,13,14) |
InChI-Schlüssel |
NNXZCNHGHUTNBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1C(=O)O)C2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


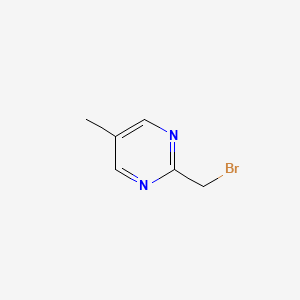
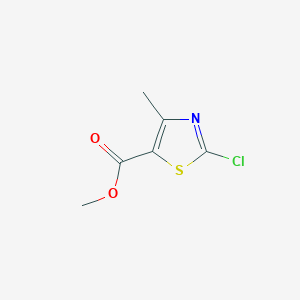
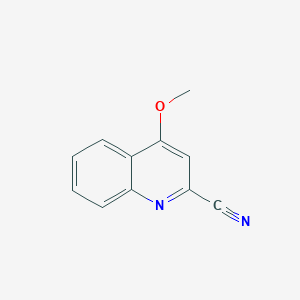
![(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B11907275.png)
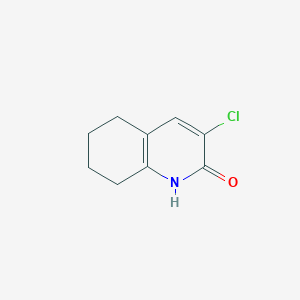
![1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11907287.png)

![4-Ethylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B11907292.png)
![Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B11907293.png)



![6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11907328.png)
